molecular formula C12H22O B14604172 1-[(Prop-2-yn-1-yl)oxy]nonane CAS No. 57975-89-0

1-[(Prop-2-yn-1-yl)oxy]nonane

Cat. No.: B14604172
CAS No.: 57975-89-0
M. Wt: 182.30 g/mol
InChI Key: ZUOXVQNXAWIZSG-UHFFFAOYSA-N
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Description

1-[(Prop-2-yn-1-yl)oxy]nonane is a linear aliphatic ether characterized by a nonane backbone (C₉H₁₉) linked to a propargyl ether group (-O-CH₂-C≡CH). This compound combines the hydrophobic nature of a long alkyl chain with the reactive alkyne moiety, making it valuable in organic synthesis, polymer chemistry, and materials science. The propargyl group’s triple bond enables click chemistry applications, such as Huisgen cycloadditions, while the nonane chain contributes to solubility in nonpolar solvents and thermal stability .

Properties

CAS No.

57975-89-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-prop-2-ynoxynonane

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h2H,3,5-12H2,1H3

InChI Key

ZUOXVQNXAWIZSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nonyloxy-1-propyne can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a nonyl halide with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from propargyl alcohol attacks the nonyl halide, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of 3-nonyloxy-1-propyne typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants. Common solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both the alkoxide and the nonyl halide .

Chemical Reactions Analysis

Types of Reactions

3-Nonyloxy-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nonyloxy-1-propyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nonyloxy-1-propyne primarily involves its reactivity at the triple bond. The compound can undergo addition reactions, where the π-bond electrons are used to form new σ-bonds with electrophiles. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Aliphatic Ethers with Shorter Alkyl Chains: (S)-2-(Prop-2-yn-1-yloxy)octane

Structure: (S)-2-(Prop-2-yn-1-yloxy)octane features an octane chain (C₈H₁₇) and a chiral center at the second carbon, distinguishing it from the achiral 1-[(Prop-2-yn-1-yl)oxy]nonane .

Key Differences :

  • Chain Length: The shorter octane chain reduces hydrophobicity and boiling point compared to nonane derivatives. For example, octane derivatives typically exhibit boiling points ~15–20°C lower than nonane analogs.
  • Reactivity: The chiral center in (S)-2-(prop-2-yn-1-yloxy)octane may influence stereoselective reactions, whereas this compound lacks such stereochemical complexity.
  • Applications: The nonane derivative’s longer chain enhances stability in polymer matrices, whereas the octane analog is more suited for liquid-phase reactions requiring lower viscosity .

Aromatic Propargyl Ethers: 1-[2-Hydroxy-4-(Prop-2-yn-1-yloxy)phenyl]ethanone

Structure: This compound incorporates a phenolic ring substituted with a propargyl ether and an acetyl group, contrasting with the purely aliphatic this compound .

Key Differences :

  • Electronic Effects : The aromatic ring introduces conjugation, reducing the alkyne’s reactivity compared to aliphatic ethers. For instance, the triple bond in aromatic propargyl ethers is less electrophilic due to resonance stabilization.
  • Solubility: The phenolic hydroxyl group enhances solubility in polar solvents (e.g., ethanol or acetone), unlike the nonane derivative, which is predominantly soluble in hexane or chloroform.
  • Crystallography: Single-crystal X-ray studies of the aromatic analog reveal a mean σ(C–C) bond deviation of 0.002 Å and an R factor of 0.043, indicating high structural precision. Similar studies for this compound are lacking but would likely show longer bond lengths due to the absence of aromatic stabilization .

Heteroatom-Substituted Propargyl Derivatives: (Prop-2-yn-1-ylsulfanyl)carbonitrile

Structure : This compound replaces the ether oxygen with sulfur and adds a nitrile group (-C≡N), yielding C₄H₃NS .

Key Differences :

  • Reactivity: The thioether (-S-) group is more nucleophilic than the ether (-O-), while the nitrile introduces electrophilic character. This dual functionality enables diverse reactivity, such as nucleophilic substitutions or nitrile reductions, which are absent in this compound.
  • Hazards: Limited toxicological data for (Prop-2-yn-1-ylsulfanyl)carbonitrile necessitate precautions (e.g., avoiding inhalation, P261/P262), whereas aliphatic propargyl ethers like this compound may pose lower acute toxicity risks due to their inert alkyl chains .

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